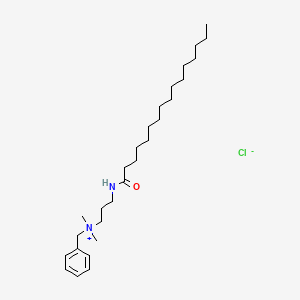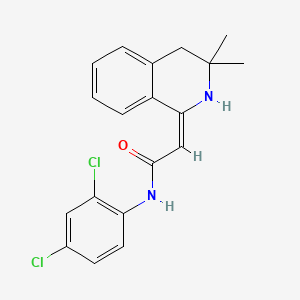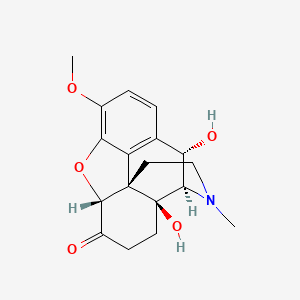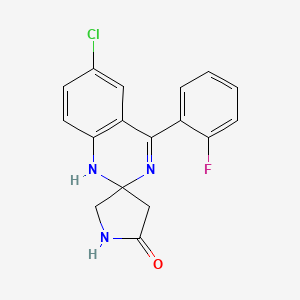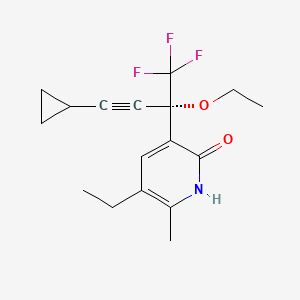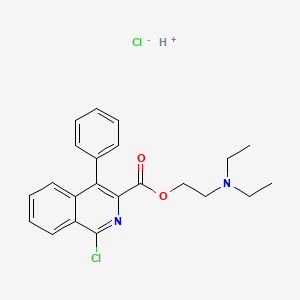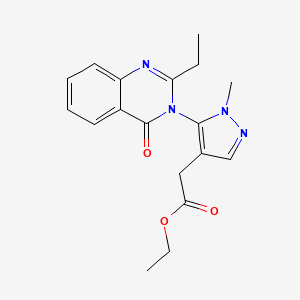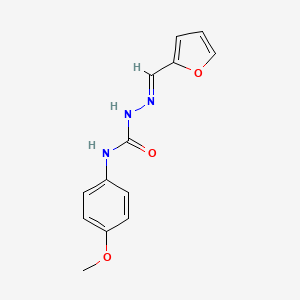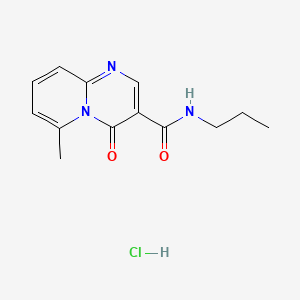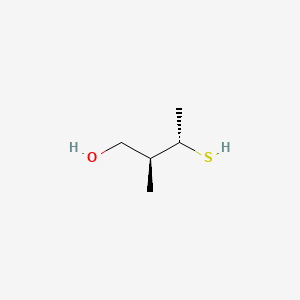
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol is a chiral organic compound with a unique structure that includes a sulfanyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or catalysts. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the reduction of a suitable precursor, resulting in the formation of the desired chiral compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and engineered bacteria. These methods are environmentally friendly and can be scaled up for large-scale production. The process involves preparing engineering bacteria containing the necessary enzymes, followed by the reduction of the precursor compound under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Aplicaciones Científicas De Investigación
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. Its sulfanyl and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol
- (2S,3S)-2,3-Butanediol
- (2R,3R)-2,3-Butanediol
Uniqueness
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol is unique due to its specific stereochemistry and the presence of both sulfanyl and hydroxyl groups. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and in studies of stereochemical effects .
Propiedades
Número CAS |
669070-08-0 |
|---|---|
Fórmula molecular |
C5H12OS |
Peso molecular |
120.22 g/mol |
Nombre IUPAC |
(2S,3S)-2-methyl-3-sulfanylbutan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m0/s1 |
Clave InChI |
RFMHFOPFUZZBAD-WHFBIAKZSA-N |
SMILES isomérico |
C[C@@H](CO)[C@H](C)S |
SMILES canónico |
CC(CO)C(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



